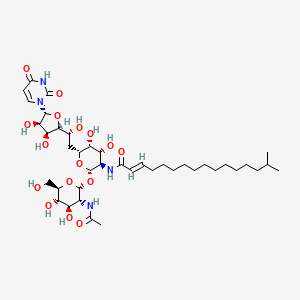

tunicamycin D2

描述

衣霉素171混合物: 是一种由同源核苷类抗生素组成的混合物,能够抑制UDP-HexNAc:多萜醇-P HexNAc-1-P家族的酶。这些酶对于真核细胞中糖蛋白的合成至关重要。 衣霉素17:1混合物以其阻断N-连接糖基化的能力而闻名,该过程是蛋白质合成和细胞周期调控的重要过程 。 该化合物是由几种链霉菌属细菌产生的 .

准备方法

合成路线和反应条件: 衣霉素的合成涉及使用尿苷二磷酸-N-乙酰-葡萄糖胺(UDP-GlcNAc)作为起始单元。该过程从6'羟基的脱水开始,然后在4'位置形成酮。这是通过酪氨酸残基对质子的提取和随后NAD+对氢负离子的提取来实现的。 酮通过氢键稳定,谷氨酸残基从5'碳提取质子,在5'和6'碳之间形成双键 .

工业生产方法: 衣霉素的工业生产涉及使用链霉菌进行发酵过程。将细菌培养在促进衣霉素生产的特定培养基中。 然后通过各种色谱技术提取和纯化该化合物 .

化学反应分析

反应类型: 衣霉素会发生多种化学反应,包括:

氧化: 衣霉素可以被氧化形成各种氧化衍生物。

还原: 还原反应可以改变衣霉素的结构,可能改变其生物活性。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化锂铝等还原剂。

取代: 取代反应通常涉及胺和硫醇等亲核试剂.

科学研究应用

化学: 衣霉素被用作研究糖基化过程和糖蛋白合成的工具。 它有助于理解糖基化在蛋白质折叠和稳定性中的作用 .

生物学: 在生物学研究中,衣霉素用于诱导内质网应激并研究未折叠蛋白反应。 它也用于研究细胞周期调控和凋亡的机制 .

医药: 衣霉素由于其抑制糖基化和诱导细胞周期停滞的能力,已显示出作为抗肿瘤剂的潜力。 它正在被研究用于癌症治疗 .

作用机制

衣霉素通过抑制酶UDP-N-乙酰葡萄糖胺-多萜醇磷酸-N-乙酰葡萄糖胺磷酸转移酶(GPT)来发挥作用。该酶负责N-连接糖蛋白合成中的第一步。通过阻断这种酶,衣霉素阻止了糖蛋白的形成,导致内质网中未折叠蛋白质的积累。 这会诱导内质网应激并激活未折叠蛋白反应,最终导致细胞周期停滞和凋亡 .

相似化合物的比较

类似化合物:

- 链霉病毒素

- 棒状杆菌毒素

- MM19290

- 真菌孢子杀菌素

- 抗生素24010

- 奎诺糖基霉素

比较: 衣霉素在这些化合物中是独特的,因为它专门抑制UDP-HexNAc:多萜醇-P HexNAc-1-P家族的酶。 虽然其他化合物可能具有相似的结构或生物活性,但衣霉素阻断N-连接糖基化的能力使其在研究和治疗应用中特别有价值 .

生物活性

Tunicamycin D2 is a member of the tunicamycin family, which are naturally occurring antibiotics known for their ability to inhibit protein glycosylation. This compound has garnered attention in biomedical research due to its significant biological activities, particularly in the context of cancer therapy and cellular stress responses. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cell types, and potential therapeutic applications.

This compound primarily functions as an inhibitor of N-linked glycosylation by targeting the enzyme GlcNAc phosphotransferase (GPT). This inhibition disrupts the transfer of N-acetylglucosamine-1-phosphate to dolichol phosphate, preventing the formation of lipid-linked oligosaccharides essential for glycoprotein synthesis . The resultant accumulation of misfolded proteins in the endoplasmic reticulum (ER) triggers ER stress pathways, leading to apoptosis in various cancer cell types .

Key Mechanisms:

- Inhibition of Glycosylation : this compound blocks the glycosylation process, essential for proper protein folding and function.

- Induction of ER Stress : The accumulation of misfolded proteins activates the unfolded protein response (UPR), promoting apoptosis through pathways involving CHOP and caspases .

- Antitumor Activity : this compound has demonstrated significant antitumor effects by inhibiting cell proliferation and inducing apoptosis in several cancer cell lines .

Case Studies

-

Non-Small Cell Lung Cancer (NSCLC) :

- A study demonstrated that this compound significantly inhibited growth and aggressiveness in A549 NSCLC cells. Treatment with 2.0 mg/ml resulted in increased apoptosis markers (cleaved PARP, caspases) and decreased expression of cyclins D1 and D2, leading to cell cycle arrest .

- Migration and invasion assays showed that this compound reduced the expression of metastasis-related proteins such as vimentin and E-cadherin, indicating its potential to inhibit metastatic behavior .

-

Head and Neck Squamous Cell Carcinoma (HNSCC) :

- In HNSCC models, this compound treatment resulted in reduced colony formation and tumorsphere formation in vitro. In vivo studies indicated significant suppression of tumor growth .

- The compound also inhibited the EGFR signaling pathway and increased levels of ER stress markers, suggesting a multifaceted approach to combating tumorigenesis .

Comparative Biological Activity

The biological activities of tunicamycin homologs can vary significantly. Below is a comparative table summarizing the effects of different tunicamycin homologs on glycosylation inhibition:

| Tunicamycin Homolog | IC50 (ng/ml) | Glycosylation Inhibition | Apoptosis Induction |

|---|---|---|---|

| Tunicamycin A1 | >100 | No | Minimal |

| Tunicamycin B1 | <50 | Moderate | Moderate |

| Tunicamycin C1 | <50 | High | High |

| This compound | <50 | High | Very High |

属性

IUPAC Name |

(E)-N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-15-methylhexadec-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H66N4O16/c1-21(2)15-13-11-9-7-5-4-6-8-10-12-14-16-26(48)42-29-33(53)30(50)24(57-39(29)60-38-28(41-22(3)46)32(52)31(51)25(20-45)58-38)19-23(47)36-34(54)35(55)37(59-36)44-18-17-27(49)43-40(44)56/h14,16-18,21,23-25,28-39,45,47,50-55H,4-13,15,19-20H2,1-3H3,(H,41,46)(H,42,48)(H,43,49,56)/b16-14+/t23-,24-,25-,28-,29-,30+,31-,32-,33-,34+,35-,36-,37-,38-,39+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEPHNBEHQJSSB-LGJGITPNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCCCCCCCCCC/C=C/C(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)C[C@H]([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H66N4O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

859.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66081-38-7 | |

| Record name | Tunicamycin X | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066081387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tunicamycin D2 homolog | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TUNICAMYCIN X | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4B3UOI3XE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。